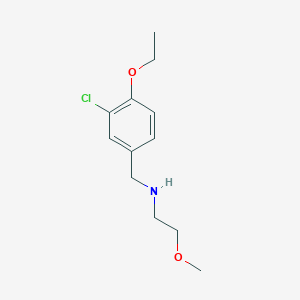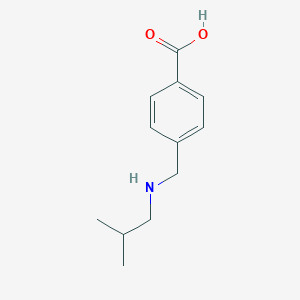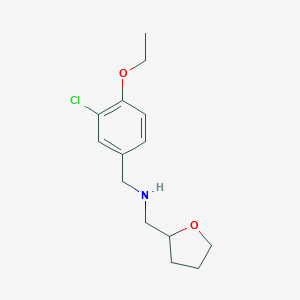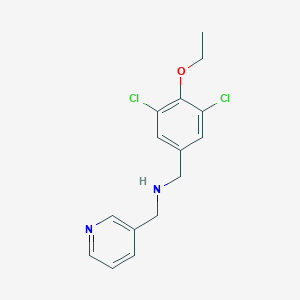![molecular formula C23H23NO4 B275587 N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a substituted amphetamine and is commonly referred to as ecstasy or molly. While MDMA is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic benefits.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating pleasure and reward. Norepinephrine is a neurotransmitter that is involved in regulating the fight or flight response. The release of these neurotransmitters leads to feelings of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine also causes the release of vasopressin, a hormone that is involved in regulating water retention and blood pressure. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can cause dehydration, muscle tension, and jaw clenching.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has a number of advantages for use in lab experiments. It is a potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in the brain. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is also relatively easy to administer and produces consistent effects across subjects. However, there are also a number of limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is a controlled substance, which makes it difficult to obtain and use in research. In addition, the effects of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine can be highly variable depending on a number of factors, including the dose, route of administration, and individual differences in metabolism.
未来方向
There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in the treatment of addiction. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be able to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine in the treatment of depression. Preliminary studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be able to enhance the effects of psychotherapy in patients with treatment-resistant depression. Finally, there is also interest in developing new analogs of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine that may have improved therapeutic potential and reduced side effects.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine using a reducing agent such as aluminum amalgam or sodium borohydride. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine is complex and requires specialized knowledge and equipment.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine may be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine has also been studied for its potential use in couples therapy and for its ability to enhance empathy and social bonding.
属性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C23H23NO4/c1-25-21-9-5-8-19(23(21)26-15-17-6-3-2-4-7-17)14-24-13-18-10-11-20-22(12-18)28-16-27-20/h2-12,24H,13-16H2,1H3 |
InChI 键 |
RFPXCCJECMGPNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC4=C(C=C3)OCO4 |
规范 SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)

![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)


![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)